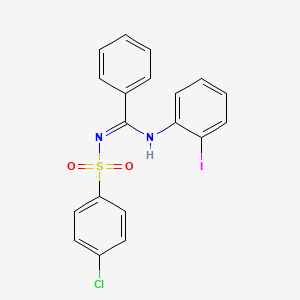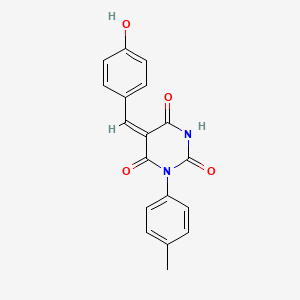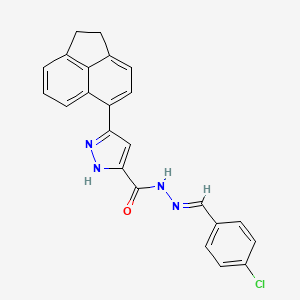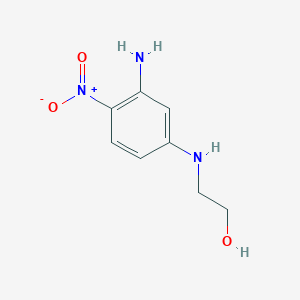![molecular formula C19H16N4O5 B11692674 N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)
N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-ヒドロキシ-3-メトキシ-5-ニトロベンジル)-メチリデン]-2-メチルキノリン-4-カルボヒドラジドは、シッフ塩基と呼ばれる複雑な有機化合物です。シッフ塩基は、アミンとカルボニル化合物の縮合によって形成されるC=N結合を特徴としています。
準備方法
合成経路と反応条件
(E)-2-ヒドロキシ-3-メトキシ-5-ニトロベンジル)-メチリデン]-2-メチルキノリン-4-カルボヒドラジドの合成は、通常、2-ヒドロキシ-3-メトキシ-5-ニトロベンズアルデヒドと2-メチルキノリン-4-カルボヒドラジドの縮合によって行われます。反応は通常、エタノールまたはメタノールなどの溶媒中で還流条件下で行われます。 反応混合物を加熱してシッフ塩基の形成を促進し、生成物はろ過によって分離し、再結晶によって精製されます .
工業生産方法
この化合物の具体的な工業生産方法はあまりよく文書化されていませんが、一般的なアプローチは、実験室での合成をスケールアップすることです。これには、収量と純度を最大化するための反応条件の最適化と、カラムクロマトグラフィーや結晶化などの効率的な精製技術の実装が含まれます。
化学反応の分析
反応の種類
(E)-2-ヒドロキシ-3-メトキシ-5-ニトロベンジル)-メチリデン]-2-メチルキノリン-4-カルボヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたはニトロ誘導体を形成するように酸化することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: メトキシ基とニトロ基は、適切な条件下で他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や触媒の存在下での水素ガス(H₂)などの還元剤を使用することができます。
置換: ハロゲン(Cl₂、Br₂)や求核剤(NH₃、OH⁻)などの試薬は、置換反応を促進することができます。
主要な生成物
酸化: キノンまたはニトロ誘導体。
還元: アミノ誘導体。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
科学研究への応用
(E)-2-ヒドロキシ-3-メトキシ-5-ニトロベンジル)-メチリデン]-2-メチルキノリン-4-カルボヒドラジドは、いくつかの科学研究の応用があります。
化学: 配位化学において配位子として使用され、金属錯体を形成します。
生物学: 酵素阻害剤または抗菌剤としての可能性について調査されています。
医学: 抗がん剤や抗炎症剤としての可能性が検討されています。
科学的研究の応用
N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
作用機序
(E)-2-ヒドロキシ-3-メトキシ-5-ニトロベンジル)-メチリデン]-2-メチルキノリン-4-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は金属イオンに結合して安定な錯体を形成し、酵素活性を阻害することができます。さらに、ニトロ基とメトキシ基は、酸化還元反応に関与し、生物活性を高めます。 正確な経路と分子標的は、特定のアプリケーションと使用のコンテキストによって異なります .
類似の化合物との比較
類似の化合物
- N’-[(E)-(2,5-ジメトキシフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N’-[(E)-(4-フルオロフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N’-[(E)-(2-ヒドロキシ-3-メトキシフェニル)メチリデン]-3-ヨードベンゾヒドラジド
独自性
(E)-2-ヒドロキシ-3-メトキシ-5-ニトロベンジル)-メチリデン]-2-メチルキノリン-4-カルボヒドラジドは、独自の化学反応性と生物活性を付与する官能基の特定の組み合わせによってユニークです。 メトキシ基とニトロ基の両方と、キノリン骨格の存在は、さまざまなアプリケーションにおいて汎用性の高い化合物にします .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-iodobenzohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the quinoline backbone, makes it a versatile compound for various applications .
特性
分子式 |
C19H16N4O5 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N4O5/c1-11-7-15(14-5-3-4-6-16(14)21-11)19(25)22-20-10-12-8-13(23(26)27)9-17(28-2)18(12)24/h3-10,24H,1-2H3,(H,22,25)/b20-10+ |
InChIキー |
NALIIICREMKATF-KEBDBYFISA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
溶解性 |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)


![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)

